PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine
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Overview
Description
PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine is a synthetic peptide used primarily in cosmetic applications. It is known for its anti-aging properties and ability to improve skin firmness and elasticity. This compound is part of the Syn®-Tacks peptide complex, which also includes PalmitoylDipeptide-5Diaminohydroxybutyrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine is synthesized by combining palmitic acid with amino acids such as lysine, valine, threonine, and diaminobutyric acid. The synthesis involves peptide bond formation through standard solid-phase peptide synthesis (SPPS) techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and purification methods like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine undergoes various chemical reactions, including:
Oxidation: This reaction can affect the peptide bonds and side chains, potentially altering the compound’s activity.
Reduction: Reduction reactions can modify disulfide bonds within the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to maintain peptide stability .
Major Products Formed
The major products formed from these reactions are modified peptides with altered biological activities. For example, oxidation can lead to the formation of sulfoxides or sulfonates, while reduction can result in free thiol groups .
Scientific Research Applications
PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine has several scientific research applications, including:
Cosmetic Industry: It is widely used in anti-aging and skin-firming products due to its ability to stimulate collagen and elastin production
Biological Research: The compound is used to study peptide interactions with skin proteins and their effects on skin structure and function.
Medical Research: Research is ongoing to explore its potential in wound healing and skin repair treatments.
Mechanism of Action
PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine exerts its effects by stimulating the production of key proteins in the skin’s dermal-epidermal junction (DEJ). It significantly increases the synthesis of Laminin V, Collagen types IV, VII, and XVII, and Integrin β4. This broad-spectrum activity enhances the structural integrity and communication within the skin, leading to improved skin firmness and reduced wrinkles .
Comparison with Similar Compounds
Similar Compounds
PalmitoylDipeptide-5Diaminohydroxybutyrate: Another component of the Syn®-Tacks complex, known for similar skin benefits.
PalmitoylTripeptide-1: A peptide that also promotes collagen production and skin repair.
PalmitoylTetrapeptide-7: Known for its anti-inflammatory properties and ability to improve skin elasticity.
Uniqueness
PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine is unique due to its specific combination of amino acids and its ability to target multiple proteins in the DEJ simultaneously. This broad-spectrum activity makes it particularly effective in improving skin structure and reducing signs of aging .
Properties
Molecular Formula |
C39H70F6N6O11 |
---|---|
Molecular Weight |
913.0 g/mol |
IUPAC Name |
2-[[4-amino-2-[[2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C35H68N6O7.2C2HF3O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-29(43)38-27(20-18-19-23-36)32(44)40-30(25(2)3)34(46)39-28(22-24-37)33(45)41-31(26(4)42)35(47)48;2*3-2(4,5)1(6)7/h25-28,30-31,42H,5-24,36-37H2,1-4H3,(H,38,43)(H,39,46)(H,40,44)(H,41,45)(H,47,48);2*(H,6,7) |
InChI Key |
MCCUAUFXOWFEEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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